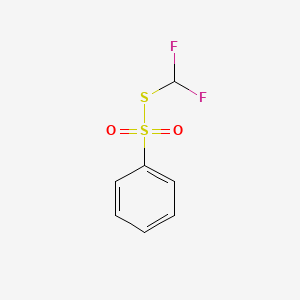
S-(Difluoromethyl) benzenesulfonothioate
Overview
Description
S-(Difluoromethyl) benzenesulfonothioate is an organic compound with the molecular formula C7H6F2O2S2. It is a colorless liquid known for its high thermal stability and solubility. This compound is widely used in organic synthesis, particularly as a reagent for radical difluoromethylthiolation reactions. The presence of both sulfur and fluorine in its structure makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-(Difluoromethyl) benzenesulfonothioate can be synthesized through a two-step process starting from sodium benzene sulfinate, benzyl mercaptan, and chlorodifluoromethane (HCF2Cl). The key step involves controlling the amount of chlorine and reaction temperatures to generate the intermediate HCF2SCl. The final product is obtained by reacting this intermediate with sodium benzene sulfinate under mild conditions .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of readily available and inexpensive starting materials, making it cost-effective. Differential scanning calorimetry (DSC) is used to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(Difluoromethyl) benzenesulfonothioate undergoes various types of reactions, including:
Radical difluoromethylthiolation: This reaction involves the addition of the difluoromethylthio group to aromatic and aliphatic compounds under visible light irradiation.
Decarboxylative difluoromethylthiolation: This reaction occurs with aliphatic acids, leading to the formation of difluoromethylthioethers.
Phenylsulfonyl-difluoromethylthio difunctionalization: This reaction involves the addition of both phenylsulfonyl and difluoromethylthio groups to alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include aryl and alkyl boronic acids, aliphatic acids, and alkenes. The reactions are typically carried out under mild conditions, often using visible light as a catalyst .
Major Products
The major products formed from these reactions are difluoromethylthioethers, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
S-(Difluoromethyl) benzenesulfonothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-(Difluoromethyl) benzenesulfonothioate involves its role as a radical acceptor. It combines with alkyl or aryl radicals generated from oxidation events, leading to the formation of difluoromethylthioethers. The compound’s electron-withdrawing nature and weak hydrogen bond donor properties contribute to its effectiveness in these reactions .
Comparison with Similar Compounds
Similar Compounds
- S-(Trifluoromethyl) benzenesulfonothioate
- S-(Difluoromethyl) thiophenol
- S-(Difluoromethyl) aniline
Uniqueness
S-(Difluoromethyl) benzenesulfonothioate is unique due to its combination of sulfur and fluorine, which imparts distinct properties such as high thermal stability and solubility. Its ability to act as a radical acceptor and participate in various difluoromethylthiolation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
difluoromethylsulfanylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S2/c8-7(9)12-13(10,11)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYLAQOEYDMMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















